molecular formula C4H6ClNO2S B2757910 N-propargyl-N-methyl sulfamoyl chloride CAS No. 627887-59-6

N-propargyl-N-methyl sulfamoyl chloride

Cat. No.: B2757910
CAS No.: 627887-59-6
M. Wt: 167.61
InChI Key: HFMNEJYSBAYLPP-UHFFFAOYSA-N
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Description

N-propargyl-N-methyl sulfamoyl chloride is an organic compound with the molecular formula C4H8ClNO2S It is a sulfamoyl chloride derivative, characterized by the presence of a propargyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propargyl-N-methyl sulfamoyl chloride can be synthesized through the reaction of N-methyl sulfamoyl chloride with propargyl bromide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-propargyl-N-methyl sulfamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The propargyl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include N-propargyl-N-methyl sulfonamides, ethers, or thioethers.

    Addition Products: Halogenated derivatives or hydrogenated products.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

N-propargyl-N-methyl sulfamoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-propargyl-N-methyl sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The propargyl group provides a site for addition reactions, while the sulfamoyl chloride moiety is reactive towards nucleophilic substitution. These reactions can modify molecular targets, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-propyl sulfamoyl chloride
  • N-ethyl-N-methyl sulfamoyl chloride
  • N-propargyl-N-ethyl sulfamoyl chloride

Uniqueness

N-propargyl-N-methyl sulfamoyl chloride is unique due to the presence of both a propargyl group and a methyl group, which confer distinct reactivity patterns. This combination allows for a broader range of chemical transformations compared to similar compounds, making it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNEJYSBAYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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